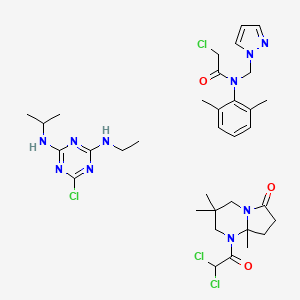
Dicyclonon mixted with metazachlor and atrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclonon mixed with metazachlor and atrazine is a combination of three distinct chemical compounds. Dicyclonon is a lesser-known compound, while metazachlor and atrazine are well-established herbicides used in agriculture. Metazachlor is a chloroacetamide herbicide used for controlling annual grasses and broadleaf weeds, and atrazine is a triazine herbicide widely used for weed control in crops like maize and sugarcane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Metazachlor: Metazachlor is synthesized by introducing 2,6-dimethylaniline into the structure of chloroacetamide.
Atrazine: Atrazine is synthesized through the reaction of cyanuric chloride with ethylamine and isopropylamine under controlled conditions. The reaction is carried out in the presence of a solvent like acetone or toluene.
Industrial Production Methods
Metazachlor: Industrial production of metazachlor involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield.
Atrazine: Industrial production of atrazine follows similar steps as the laboratory synthesis but on a larger scale. The process includes the use of reactors, purification units, and quality control measures to ensure the herbicide’s effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: These compounds can also undergo reduction reactions under specific conditions, although this is less common.
Substitution: Both metazachlor and atrazine can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Ozone and other oxidizing agents are commonly used for the oxidation of metazachlor and atrazine.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Metazachlor: Oxidation of metazachlor can lead to the formation of various metabolites, including ethanesulfonic acid and oxanillic acid.
Atrazine: Oxidation of atrazine can result in the formation of deethylatrazine and deisopropylatrazine.
Applications De Recherche Scientifique
Chemistry: Metazachlor and atrazine are studied for their chemical properties and interactions with other compounds.
Biology: These herbicides are used to study their effects on various biological systems, including soil microflora and aquatic organisms
Medicine: While not directly used in medicine, the study of these compounds’ toxicological effects provides insights into their potential health impacts.
Industry: Metazachlor and atrazine are widely used in agriculture for weed control, improving crop yields and reducing labor costs
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Metazachlor vs. S-metolachlor: Both are chloroacetamide herbicides, but metazachlor is more effective in controlling certain weed species.
Atrazine vs. Simazine: Both are triazine herbicides, but atrazine is more widely used due to its broader spectrum of activity.
Conclusion
Dicyclonon mixed with metazachlor and atrazine represents a combination of compounds with significant applications in agriculture. Understanding their synthesis, chemical reactions, and mechanisms of action is crucial for optimizing their use and mitigating their environmental impact.
Propriétés
Numéro CAS |
113623-99-7 |
|---|---|
Formule moléculaire |
C34H48Cl4N10O3 |
Poids moléculaire |
786.6 g/mol |
Nom IUPAC |
2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide;6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine;1-(2,2-dichloroacetyl)-3,3,8a-trimethyl-2,4,7,8-tetrahydropyrrolo[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C14H16ClN3O.C12H18Cl2N2O2.C8H14ClN5/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17;1-11(2)6-15-8(17)4-5-12(15,3)16(7-11)10(18)9(13)14;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h3-8H,9-10H2,1-2H3;9H,4-7H2,1-3H3;5H,4H2,1-3H3,(H2,10,11,12,13,14) |
Clé InChI |
XCAFJBLAWFJCMT-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)Cl)NC(C)C.CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl.CC1(CN2C(=O)CCC2(N(C1)C(=O)C(Cl)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)



![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)

![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)

